Antileishmanial Potency: 6-(Carboxymethylthio)purine vs. Other 6-Substituted Purines
In a direct head-to-head comparison within the same study, 6-(α-aceticacidthio)purine (synonymous with (9H-purin-6-ylsulfanyl)-acetic acid) exhibited an IC50 of 39 µM against Leishmania amazonensis promastigotes. This potency is superior to two other 6-substituted purines in the series—6-(3′-chloropropylthio)purine and 6-(3′-(thioethylamine)propylthio)purine, both of which yielded IC50 values of 50 µM—but is less potent than the ribose-modified analog 6-(6′-deoxy-1′-O-methyl-β-D-ribofuranose)purine (IC50 = 29 µM) [1]. The carboxylic acid moiety at the 6-position thus confers an intermediate activity profile distinct from alkylthio and nucleoside analogs, offering a specific potency benchmark for selection in antileishmanial screening cascades.
| Evidence Dimension | In vitro antileishmanial activity (IC50) |
|---|---|
| Target Compound Data | 39 µM |
| Comparator Or Baseline | 6-(3′-chloropropylthio)purine: 50 µM; 6-(3′-(thioethylamine)propylthio)purine: 50 µM; 6-(6′-deoxy-1′-O-methyl-β-D-ribofuranose)purine: 29 µM |
| Quantified Difference | 1.28-fold more potent than the 50 µM analogs; 1.35-fold less potent than the 29 µM analog |
| Conditions | L. amazonensis promastigotes, in vitro, 72 h incubation, MTT assay |
Why This Matters
This quantitative ranking enables procurement decisions for antileishmanial hit-to-lead programs where a balance between potency and synthetic tractability is required.
- [1] Braga, F. G., Coimbra, E. S., de Oliveira Matos, M., Carmo, A. M. L., Cancio, M. D., & da Silva, A. D. (2007). Synthesis and biological evaluation of some 6-substituted purines. European Journal of Medicinal Chemistry, 42(4), 530–537. View Source
